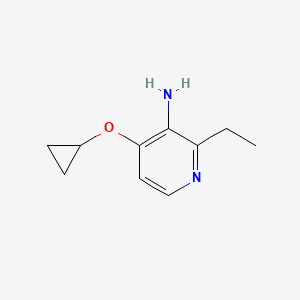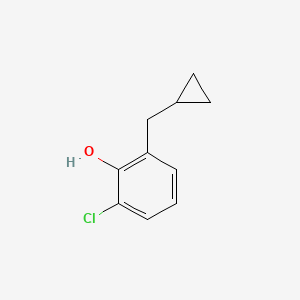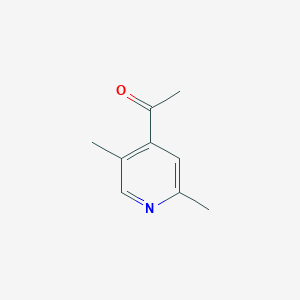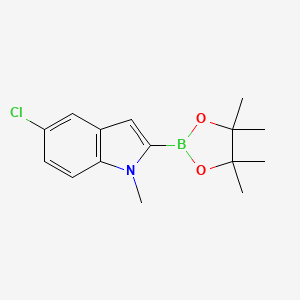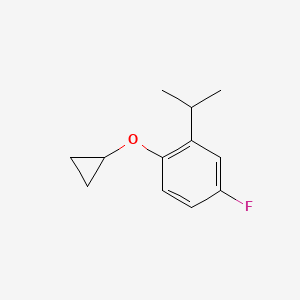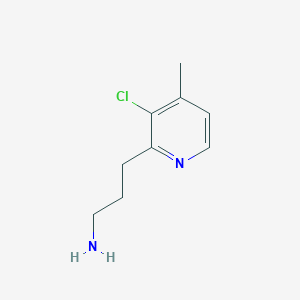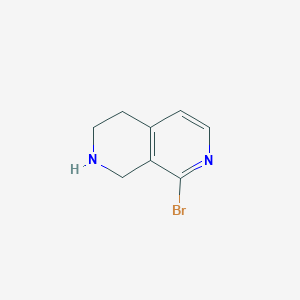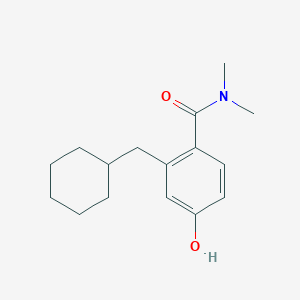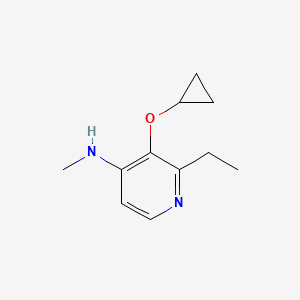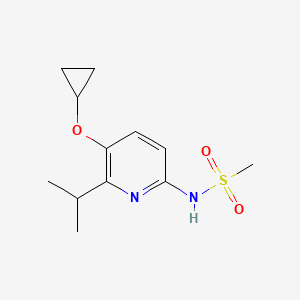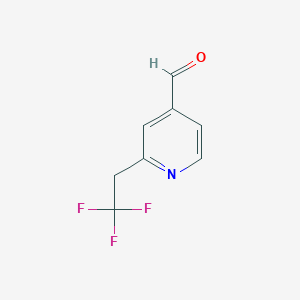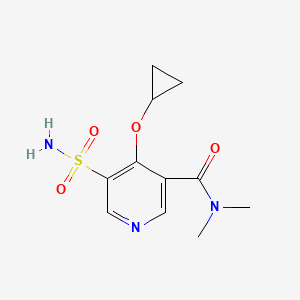
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves several steps. One common method starts with the reaction of 2-chloro-3-nicotinic acid with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. This intermediate is then reacted with dimethylamine to produce 2-chloro-N,N-dimethyl-3-nicotinamide. The next step involves the reaction of this compound with a mixture of sodium sulfide and sulfur, followed by acidification to obtain 2-mercapto-N,N-dimethyl-3-nicotinamide. Finally, chlorination and subsequent reaction with ammonia yield the desired product .
Chemical Reactions Analysis
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in metabolic processes, leading to the disruption of cellular functions. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N,N-dimethyl-4-sulfamoylnicotinamide: This compound has a similar structure but differs in the position of the sulfamoyl group.
N,N-Dimethyl-2-sulfamoylnicotinamide: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1243347-01-4 |
|---|---|
Molecular Formula |
C11H15N3O4S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)8-5-13-6-9(19(12,16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
InChI Key |
INMFBSNUTHLBFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


